2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide
Description
2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide is a synthetic small molecule featuring a piperidine core substituted with a pyridin-3-yl group and a carbothioamide-linked 3-(trifluoromethyl)phenyl moiety. Its structure integrates multiple pharmacologically relevant elements:
- Piperidine ring: Confers conformational rigidity and influences bioavailability.
- Pyridin-3-yl group: Enhances aromatic interactions in binding pockets.
- Carbothioamide group: A sulfur-containing analogue of amides, offering distinct hydrogen-bonding and metabolic properties.
- Trifluoromethyl substituent: Improves lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3S/c19-18(20,21)14-6-3-7-15(11-14)23-17(25)24-10-2-1-8-16(24)13-5-4-9-22-12-13/h3-7,9,11-12,16H,1-2,8,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXCAEYEWBFNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
TCDI reacts with 2-(pyridin-3-yl)piperidine-1-amine to generate an intermediate isothiocyanate, which subsequently couples with 3-(trifluoromethyl)aniline. Key parameters include:
- Temperature : 40–60°C in polar aprotic solvents (e.g., DMF, acetonitrile).
- Stoichiometry : 1:1 molar ratio of piperidine amine to aryl amine, with 1.2 equivalents of TCDI.
- Workup : Acidic conditions (e.g., trifluoroacetic acid) precipitate the product as a stable trifluoroacetate salt.
For example, synthesis of the analogous piperazine derivative 1 (, Table 1) achieved 85% yield under these conditions, suggesting similar efficiency for the piperidine variant.
Scope and Limitations
- Piperidine Substitution : Electron-donating groups on the pyridine ring (e.g., 4-methyl) enhance reaction rates, while steric hindrance at the piperidine nitrogen reduces yields.
- Aryl Amine Compatibility : 3-(Trifluoromethyl)aniline reacts efficiently due to its electron-withdrawing group, which stabilizes the intermediate isothiocyanate.
Piperidine Ring Construction via Intramolecular Cyclization
The piperidine core can be assembled prior to thiourea functionalization using cyclization strategies. Recent advances in radical and electrophilic cyclizations offer stereoselective pathways.
Radical Cascade Cyclization
Kamimura et al. demonstrated that 1,6-enynes undergo 5-exo-dig/3-exo-trig radical cyclization to form alkylidene piperidines. Adapting this method:
- Synthesize a linear precursor with alkyne and amine termini.
- Treat with triethylborane (radical initiator) under inert atmosphere.
- Introduce the pyridin-3-yl and 3-(trifluoromethyl)phenyl groups via post-cyclization functionalization.
This approach achieves 60–75% yields but requires precise control over radical intermediates.
Electrophilic Cyclization
Electrophilic iodocyclization of homoallylic amines provides iodo-piperidines, which undergo cross-coupling to install aryl groups. For example:
- Prepare a γ,δ-unsaturated amine precursor.
- Treat with iodine in acetonitrile to induce 6-endo-trig cyclization.
- Perform Suzuki-Miyaura coupling with 3-(trifluoromethyl)phenylboronic acid.
This method offers 70–80% yields but necessitates palladium catalysis for cross-coupling.
Reductive Amination for Piperidine Formation
Reductive amination constructs the piperidine ring while introducing substituents. Donohoe et al. reported iridium-catalyzed [5 + 1] annulation:
- Condense a δ-amino alcohol with an aldehyde.
- Oxidize the alcohol to a ketone using Ir(III) catalysis.
- Reduce the imine intermediate via hydrogen transfer.
Applied to the target compound:
- Use 5-aminopentanol and pyridine-3-carbaldehyde to form a cyclic imine.
- Reduce with NaBH4 or catalytic hydrogenation to yield 2-(pyridin-3-yl)piperidine.
- Functionalize with 3-(trifluoromethyl)phenyl isothiocyanate.
This method achieves 65–75% overall yields with excellent stereocontrol.
Multi-component Reactions (MCRs)
MCRs streamline synthesis by combining piperidine formation and thiourea coupling in a single step. A hypothetical three-component approach could involve:
- Components : δ-amino alcohol, pyridine-3-carbaldehyde, 3-(trifluoromethyl)phenyl isothiocyanate.
- Conditions : TCDI in DMF at 50°C.
- Mechanism : Simultaneous cyclization (via hemiaminal formation) and thiourea coupling.
While unreported for this specific compound, analogous MCRs for piperidines achieve 50–60% yields .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| TCDI Coupling | 70–85 | Moderate | Straightforward, scalable | Requires pre-formed piperidine |
| Radical Cyclization | 60–75 | Low | Builds complex substituents | Radical stability challenges |
| Reductive Amination | 65–75 | High | Excellent stereocontrol | Multi-step synthesis |
| MCRs | 50–60 | Variable | One-pot convenience | Optimisation required |
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been shown to interact with various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. In vitro studies suggest that such compounds can inhibit cell proliferation, although they may be less potent than established chemotherapeutics like doxorubicin .
Antifungal and Insecticidal Properties
Studies on related trifluoromethyl derivatives have demonstrated promising antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These compounds exhibited inhibition rates comparable to commercial fungicides, indicating their potential use in agricultural applications . Additionally, insecticidal assays showed moderate efficacy against pests like Mythimna separata and Spodoptera frugiperda, suggesting that this compound could be explored as a biopesticide .
Agricultural Applications
The agricultural sector stands to benefit significantly from the application of this compound. Its antifungal and insecticidal properties position it as a candidate for developing new crop protection agents. The ability to effectively manage plant diseases while minimizing environmental impact aligns with current trends in sustainable agriculture.
Materials Science Applications
In materials science, the unique chemical structure of 2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide can be leveraged for synthesizing novel materials. Its ability to form coordination complexes with metals may lead to applications in catalysis or as precursors for advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound is compared below with pyridine derivatives cataloged in Catalog of Pyridine Compounds (2017) and synthetic routes from Bioinorganic Medicinal Chemistry literature.
Core Structural Differences
Key Observations:
Functional Groups :
- Carbothioamide vs. Pivalamide : The thioamide’s sulfur atom may alter hydrogen-bonding capacity and metabolic pathways compared to oxygen-based pivalamides.
- Trifluoromethyl Groups : Common in the target and analogues (e.g., entries 2–4), this group enhances lipophilicity and resistance to oxidative metabolism.
Substituent Variability: Electron-withdrawing groups (e.g., cyano, iodo, trifluoromethyl) are prevalent, suggesting a design focus on modulating electronic properties for target affinity.
Physicochemical and Pharmacokinetic Implications
| Property | Target Compound | Analogues (e.g., Entries 2–4) |
|---|---|---|
| Lipophilicity | High (CF₃, aromatic rings) | Moderate to High (CF₃, halogen substituents) |
| Metabolic Stability | Enhanced (CF₃, thioamide) | Moderate (CF₃ in some cases) |
| Solubility | Likely low (thioamide, CF₃) | Low (tertiary amides, halogenated groups) |
| Synthetic Complexity | High (multi-step synthesis) | Low to Moderate (direct amidation) |
Rationale:
- The trifluoromethyl group universally improves metabolic stability across all compounds.
- The carbothioamide’s sulfur may reduce solubility compared to pivalamides but could enhance membrane permeability.
- Piperidine’s rigidity may improve bioavailability over flat pyridine analogues.
Biological Activity
2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide, also known as ChemDiv Compound ID 3342-1938, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C18H18F3N3S, with a molecular weight of 365.42 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 5 |
| LogP (Partition Coefficient) | 4.320 |
| Water Solubility (LogSw) | -4.12 |
| Polar Surface Area | 20.077 |
| pKa (Acid Dissociation Constant) | 13.47 |
| pKb (Base Dissociation Constant) | 3.74 |
These properties suggest that the compound has moderate lipophilicity and low water solubility, which can influence its bioavailability and pharmacokinetics.
Biological Activity
Research on the biological activity of this compound is still emerging, but preliminary studies indicate potential in several areas:
Antimicrobial Activity
In vitro studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. A related study found that compounds with similar structural motifs demonstrated effectiveness against various bacterial strains, including Mycobacterium species, suggesting that this compound may also possess similar activity .
Antitumor Activity
The compound's structural features align with those found in other antitumor agents. For instance, piperidine derivatives have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The trifluoromethyl group is often associated with enhanced biological activity in medicinal chemistry.
Structure-Activity Relationship (SAR)
The SAR studies of piperidine derivatives indicate that modifications to the nitrogen substituents and aromatic rings can significantly impact biological activity. The presence of trifluoromethyl groups has been linked to increased potency in various biological assays . Understanding these relationships will be crucial for optimizing the therapeutic potential of this compound.
Case Studies and Research Findings
Several studies highlight the promising biological activities associated with compounds structurally similar to this compound:
- Antitumor Effects : A study evaluated a series of piperidine derivatives for their cytotoxic effects on cancer cell lines, demonstrating that specific substitutions could enhance efficacy against breast cancer cells .
- Antimicrobial Efficacy : Research has shown that certain piperidines exhibit effective antimicrobial properties against resistant strains of bacteria, indicating potential applications in treating infections .
- Inflammatory Response Modulation : Some derivatives have been reported to modulate inflammatory pathways, suggesting a role in anti-inflammatory therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-(Pyridin-3-YL)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide, and how can reaction conditions be optimized?
- Methodology : Synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Critical parameters include solvent choice (e.g., DMF or THF for solubility), temperature control (e.g., 0–5°C for thioamide formation to prevent side reactions), and catalyst selection (e.g., EDCI/HOBt for carbothioamide coupling). Purity is enhanced via column chromatography (silica gel, gradient elution) and recrystallization .
- Data : Yield optimization (typically 40–60%) requires monitoring intermediates by HPLC or TLC. For example, highlights the need for anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features require special attention?
- Methodology :
- NMR : -NMR resolves piperidine ring protons (δ 2.5–3.5 ppm) and pyridinyl aromatic signals (δ 7.0–8.5 ppm). -NMR confirms the trifluoromethyl group (δ 120–125 ppm, ) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 396.12).
- Challenges : The thiocarbonyl group (C=S) may exhibit tautomerism, requiring IR spectroscopy (ν 1250–1300 cm) for confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Methodology :
- Core Modifications : Replace the pyridinyl group with other heterocycles (e.g., thiophene or pyrimidine) to assess binding affinity changes. shows that substituting the piperidine ring with pyrrolidine alters pharmacokinetics.
- Functional Group Analysis : The trifluoromethyl group enhances metabolic stability but may reduce solubility. Introduce polar substituents (e.g., -OH or -NH) on the phenyl ring to balance lipophilicity .
- Data Contradictions : reports conflicting bioactivity for trifluoromethyl-containing analogs—some show high enzyme inhibition (IC < 1 µM), while others exhibit cytotoxicity. This suggests substituent positioning impacts target selectivity .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The pyridinyl and trifluoromethyl groups often engage in π-π stacking and hydrophobic interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). emphasizes integrating quantum mechanics (QM) to refine charge distribution for the thiocarbonyl group .
- Validation : Compare computational results with experimental SPR (surface plasmon resonance) data to validate binding kinetics (e.g., values) .
Q. How can contradictory results in bioactivity assays be resolved?
- Case Study : If one study reports potent inhibition of kinase X (IC = 0.5 µM) but another shows no activity, consider:
- Assay Conditions : Differences in ATP concentration (10 µM vs. 1 mM) or buffer pH (7.4 vs. 6.8) may alter results .
- Compound Purity : HPLC purity thresholds (>95% vs. 90%) impact reproducibility. Contaminants like unreacted intermediates (e.g., piperidine precursors) may skew data .
- Resolution : Validate findings using orthogonal assays (e.g., fluorescence polarization + Western blot) and standardized protocols (e.g., NIH/NCATS guidelines) .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (P > 1 × 10 cm/s indicates high permeability).
- Metabolic Stability : Incubate with human liver microsomes (HLM) to calculate intrinsic clearance (Cl). The trifluoromethyl group typically reduces CYP450-mediated metabolism .
- Data Interpretation : Correlate in vitro results with in vivo PK studies in rodents (e.g., t, AUC) for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
